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Compound of Interest

Compound Name: Vamagloxistat

Cat. No.: B15136464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vamagloxistat (also known as BBP-711) is an investigational oral, small-molecule inhibitor of

glycolate oxidase (GO) being developed for the treatment of primary hyperoxaluria type 1

(PH1) and recurrent kidney stones. As a monotherapy, it has shown promise in reducing the

production of oxalate, a key contributor to the pathophysiology of these conditions. This guide

provides a comprehensive evaluation of the available data on Vamagloxistat and explores the

theoretical synergistic effects of its combination with other compounds, offering insights for

future research and development.

Mechanism of Action of Vamagloxistat
Vamagloxistat targets and inhibits glycolate oxidase, a key enzyme in the metabolic pathway

that leads to the production of oxalate. In primary hyperoxaluria type 1, a genetic defect leads

to the deficiency of the enzyme alanine-glyoxylate aminotransferase (AGT), which is

responsible for the conversion of glyoxylate to glycine. This deficiency results in the

accumulation of glyoxylate, which is then converted to oxalate by the enzyme lactate

dehydrogenase (LDH). Vamagloxistat, by inhibiting glycolate oxidase, reduces the amount of

glyoxylate available for conversion to oxalate, thereby lowering overall oxalate production.
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Caption: Metabolic pathway of oxalate production in PH1 and the target of Vamagloxistat.

Preclinical and Clinical Data for Vamagloxistat
(Monotherapy)
Currently, all available experimental data for Vamagloxistat is from its evaluation as a

monotherapy. No clinical trials investigating Vamagloxistat in combination with other

compounds have been published.
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Parameter Method Results

Urinary Oxalate Reduction

Agxt1-/- mouse model of PH1,

oral gavage administration of

Vamagloxistat

Dose-dependent reduction in

urinary oxalate excretion.

Plasma Glycolate Levels Agxt1-/- mouse model of PH1

Significant increase in plasma

glycolate, indicating target

engagement.

Phase 1 Clinical Trial in Healthy Volunteers
Parameter Study Design Key Findings

Safety and Tolerability

Randomized, double-blind,

placebo-controlled, single- and

multiple-ascending dose study

Vamagloxistat was well-

tolerated at all doses tested.

Pharmacokinetics

Analysis of plasma

concentrations of

Vamagloxistat over time

Rapid absorption with a half-

life supporting once-daily

dosing.

Pharmacodynamics
Measurement of plasma and

urine glycolate levels

Dose-dependent and

sustained increases in plasma

and urine glycolate, confirming

target engagement.

Potential Synergistic Combinations: A Theoretical
Framework
While no direct experimental data exists for Vamagloxistat combination therapies, the

pathophysiology of PH1 suggests potential for synergistic effects with compounds targeting

other key enzymes in the oxalate production pathway. A promising theoretical combination is

with an inhibitor of lactate dehydrogenase A (LDHA).

Rationale for Combining a Glycolate Oxidase and
Lactate Dehydrogenase A Inhibitor
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Inhibiting both glycolate oxidase (with Vamagloxistat) and lactate dehydrogenase A would

create a dual blockade in the oxalate synthesis pathway. Vamagloxistat reduces the

production of glyoxylate, the substrate for LDH, while an LDHA inhibitor would block the

conversion of any remaining glyoxylate to oxalate. This dual approach could lead to a more

profound and sustained reduction in oxalate levels than either agent alone.

Recent research into dual inhibitors of GO and LDHA, while not demonstrating clear synergistic

effects in the specific models studied, validates the scientific interest in this combined

therapeutic strategy.[1] Furthermore, a case report has documented the safe and effective use

of concomitant treatment with Lumasiran (an RNAi therapeutic that, like Vamagloxistat, targets

GO) and Nedosiran (an RNAi therapeutic targeting LDHA) in a pediatric patient with PH1 who

had an insufficient response to Lumasiran alone. This clinical observation provides the

strongest evidence to date for the potential benefit of a dual GO and LDHA inhibition strategy.

Comparison of Vamagloxistat with Other Emerging
Therapies for PH1

Therapeutic
Agent

Mechanism of
Action

Route of
Administration

Development
Stage

Potential for
Combination
with
Vamagloxistat

Vamagloxistat

(BBP-711)

Small molecule

inhibitor of

glycolate oxidase

(GO)

Oral
Phase 2/3

Clinical Trials

High

(theoretically

synergistic with

LDHA inhibitors)

Lumasiran

(Oxlumo®)

RNAi therapeutic

targeting GO

Subcutaneous

injection

Approved for

clinical use

Unlikely

(redundant

mechanism)

Nedosiran

(Rivfloza™)

RNAi therapeutic

targeting lactate

dehydrogenase

A (LDHA)

Subcutaneous

injection

Approved for

clinical use

High

(theoretically

synergistic by

targeting a

complementary

pathway)
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Experimental Protocols
Preclinical Evaluation of Vamagloxistat in a Mouse
Model of PH1

Animal Model: Alanine-glyoxylate aminotransferase 1 knockout (Agxt1-/-) mice, which mimic

the genetic defect in human PH1.

Drug Administration: Vamagloxistat administered via oral gavage at varying doses.

Sample Collection: 24-hour urine samples collected using metabolic cages to measure

oxalate and glycolate levels. Blood samples collected to determine plasma concentrations of

Vamagloxistat and glycolate.

Analytical Methods: Urinary oxalate and glycolate concentrations measured by validated

analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Plasma

drug and glycolate concentrations also determined by LC-MS.

Phase 1 First-in-Human Study of Vamagloxistat
Study Design: A randomized, double-blind, placebo-controlled study in healthy adult

volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-

ascending dose (MAD) phase.

Endpoints:

Primary: Safety and tolerability, assessed through monitoring of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms.

Secondary: Pharmacokinetics (PK) of Vamagloxistat, including absorption, distribution,

metabolism, and excretion.

Exploratory: Pharmacodynamics (PD), assessed by measuring changes in plasma and

urine glycolate levels as a biomarker of GO inhibition.

Sample Analysis: Plasma and urine samples were collected at predefined time points and

analyzed for Vamagloxistat and glycolate concentrations using validated bioanalytical

methods.
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Hypothetical Experimental Workflow for Evaluating
Synergistic Effects
The following workflow outlines a potential preclinical study to evaluate the synergistic effects

of Vamagloxistat in combination with an LDHA inhibitor.
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Experimental Setup

Study Execution

Data Analysis

PH1 Animal Model (Agxt1-/- mice)

Treatment Groups:
1. Vehicle Control

2. Vamagloxistat alone
3. LDHA Inhibitor alone

4. Vamagloxistat + LDHA Inhibitor

Chronic Dosing (e.g., 28 days)

Sample Collection:
- 24h Urine (weekly)

- Blood (terminal)

Biochemical Analysis:
- Urinary Oxalate & Glycolate

- Plasma Glycolate

Synergy Analysis:
- Comparison of combination vs. monotherapy

- Chou-Talalay method (Combination Index)

Determine if combination is
additive, synergistic, or antagonistic

Conclusion on Synergy
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Caption: A proposed workflow for assessing Vamagloxistat synergy in a PH1 model.
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Conclusion
Vamagloxistat is a promising oral therapy for primary hyperoxaluria type 1, with a well-defined

mechanism of action and encouraging preclinical and early clinical data as a monotherapy.

While direct experimental evidence for synergistic effects is currently lacking, a strong

theoretical rationale exists for combining Vamagloxistat with an LDHA inhibitor. The reported

successful use of a combination of two RNAi therapeutics targeting GO and LDHA in a clinical

setting further supports the exploration of this dual-target approach. Future preclinical and

clinical studies are warranted to investigate the potential synergistic effects of Vamagloxistat in
combination with other agents, which could lead to more effective treatment strategies for

patients with PH1 and other hyperoxaluric conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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